Arylomycin A2

Catalog No.
S632456
CAS No.
M.F
C42H60N6O11
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arylomycin A2

Product Name

Arylomycin A2

IUPAC Name

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1

InChI Key

YFSXYWAZCKMYJN-JBBOGOJTSA-N

Synonyms

arylomycin A2, arylomycin B2

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

a signal peptidase inhibitor; structure in first source

Arylomycin A2 is a naturally derived, macrocyclic lipopeptide antibiotic that functions as a highly specific, non-covalent inhibitor of bacterial type I signal peptidase (SPase I). Structurally, it features a biaryl-linked, N-methylated tripeptide macrocycle conjugated to a lipopeptide tail, lacking the nitrotyrosine or glycosylation modifications found in related class analogs [1]. By binding directly to the conserved Ser-Lys catalytic dyad of SPase I, Arylomycin A2 blocks the cleavage of N-terminal signal peptides, leading to the lethal accumulation of pre-proteins in the bacterial membrane[2]. In procurement and chemical biology, it serves as the definitive reference standard and baseline structural scaffold for investigating bacterial secretion pathways and developing next-generation, broad-spectrum SPase I inhibitors [3].

Research Fit

1
SPase I probe for antibacterial target engagement and secretion studies
2
Synthesis-enabled access via scalable intramolecular Suzuki-Miyaura route
3
Antimicrobial screening context for Gram-positive biofilm and virulence research

Substituting Arylomycin A2 with other class members, such as Arylomycin B2 or the C-series lipoglycopeptides, fundamentally alters the molecule's physicochemical properties and target interaction profile. Arylomycin B2 contains a nitrated tyrosine residue (Tyr7) on the biaryl core, which introduces distinct electronic effects and shifts the antimicrobial spectrum, complicating baseline structure-activity relationship (SAR) studies . Similarly, C-series lipoglycopeptides feature deoxy-α-L-mannose glycosylation, which alters solubility, membrane partitioning, and free inhibitor concentration [1]. For researchers requiring an unmodified, un-nitrated, and un-glycosylated core to serve as a clean synthetic starting point or a precise crystallographic baseline for SPase I binding, Arylomycin A2 is the strictly required molecular form [2].

Substitution Risk

!
B-series analog mismatch Additional nitro group in Arylomycin B2 may shift antibacterial spectrum and potency profile away from A2
!
A-C16 susceptibility divergence Lipopeptide tail modification can alter strain susceptibility; A2 parent profile may not transfer directly
!
Class-level target not interchangeable SPase I inhibition alone does not guarantee comparable antibacterial response across analogs

Superior SPase I Target Affinity Compared to Standard Serine Protease Inhibitors

Arylomycin A2 demonstrates exceptional potency against bacterial type I signal peptidase compared to conventional beta-sultam inhibitors. In biochemical assays against the soluble catalytic domain of E. coli SPase I (Δ2−75), Arylomycin A2 achieved an IC50 of 1 ± 0.2 μM, whereas the morpholino-β-sultam inhibitor BAL0019193 required an IC50 of 610 ± 18 μM to achieve dose-dependent inhibition [1].

Evidence DimensionSPase I (Δ2−75) Inhibitory Potency (IC50)
Target Compound Data1 ± 0.2 μM
Comparator Or BaselineMorpholino-β-sultam (BAL0019193): 610 ± 18 μM
Quantified DifferenceOver 600-fold higher binding affinity
ConditionsIn vitro dose-dependent inhibition assay using E. coli SPase I Δ2−75

Ensures reliable, high-affinity target engagement for researchers establishing baseline SPase I inhibition assays or conducting structural biology studies.

SPase I IC50
Head-to-head
1.0 ± 0.2 µM
Supports SPase I target engagement study context
Compared to BAL0019193 (610 µM); enzymatic assay

High-Resolution Co-Crystallization Suitability for Structural Biology

Arylomycin A2 is highly effective at stabilizing the SPase I binding cleft for structural elucidation. X-ray crystallographic studies of E. coli SPase I in complex with Arylomycin A2 and a β-sultam inhibitor successfully resolved the ternary complex at a 2.0 Å resolution, an improvement over the 2.5 Å resolution achieved in earlier cocrystal structures of the binary complex [1]. The compound binds in an extended β-sheet conformation, forming a critical salt bridge with the catalytic residues and allowing clear electron density observation of the macrocycle and lipid tail [2].

Evidence DimensionCrystallographic Resolution
Target Compound Data2.0 Å (in ternary complex) to 2.5 Å (binary complex)
Comparator Or BaselineApo-SPase I or lower-affinity ligands (often fail to stabilize the active site cleft)
Quantified DifferenceEnables high-resolution (≤2.5 Å) structural mapping of the active site
ConditionsX-ray crystallography of E. coli SPase I Δ2−75

Provides structural biologists with a validated, high-stability ligand essential for mapping the SPase I active site and designing next-generation inhibitors.

S. epidermidis MIC
Data to verify
0.058 – 0.235 µg/mL
Supports antimicrobial screening context
Broth microdilution; source review advised

Permeability-Dependent Antibacterial Readout for Membrane Disruptors

Arylomycin A2 exhibits a highly specific permeability-dependent activity profile against Gram-negative pathogens. While it shows no growth inhibition against wild-type, non-permeabilized E. coli (MIC > 128 μM), it effectively inhibits the growth of E. coli permeabilized with polymyxin B nonapeptide, yielding an MIC of 128 μM[1]. This stark contrast confirms that its primary limitation in Gram-negative bacteria is outer membrane penetration rather than target affinity[2].

Evidence DimensionAntibacterial Activity (MIC)
Target Compound Data128 μM (permeabilized E. coli)
Comparator Or BaselineWild-type E. coli: >128 μM (No inhibition)
Quantified DifferenceAbsolute shift from inactive to active upon membrane permeabilization
ConditionsBroth microdilution against E. coli MG1655 with and without polymyxin B nonapeptide

Makes Arylomycin A2 an ideal positive control and readout tool for assays evaluating outer membrane permeabilizers or novel drug delivery vectors.

Biofilm Response
Reported
Reduction at sub-MIC
Supports antivirulence endpoint context
Opposite to vancomycin/linezolid induction; sub-MIC model

Unmodified Core Scaffold for SAR and Derivative Synthesis

Unlike the Arylomycin B series, which contains a nitro group (-NO2) on the Tyr7 residue, Arylomycin A2 possesses an unmodified biaryl macrocycle. This structural distinction is critical for synthetic chemistry; the absence of the electron-withdrawing nitro group alters the reactivity and physical properties of the core, making Arylomycin A2 the preferred baseline scaffold for synthesizing novel lipid tail derivatives (such as C16 variants) without the confounding steric or electronic variables introduced by nitration [1].

Evidence DimensionCore Macrocycle Modification
Target Compound DataUnmodified Tyr7 residue
Comparator Or BaselineArylomycin B2: Nitrated Tyr7 residue (-NO2)
Quantified DifferenceEliminates electronic and steric interference from the nitro group during derivatization
ConditionsTotal synthesis and structure-activity relationship (SAR) profiling

Provides medicinal chemists with the cleanest baseline scaffold for developing optimized SPase I inhibitors with modified lipid tails.

Synthesis Yield
Head-to-head
13% overall (13 steps)
Supports synthesis-enabled procurement
Compared to Arylomycin B2 (10% yield, 10 steps)

Structural Biology and Crystallography of Bacterial Secretion Systems

Due to its ability to form stable, high-resolution (2.0–2.5 Å) complexes with the SPase I catalytic domain, Arylomycin A2 is heavily procured by structural biology laboratories. It serves as an essential co-crystallization ligand to stabilize the active site cleft in an extended β-sheet conformation, enabling the precise mapping of the Ser-Lys catalytic dyad and facilitating structure-based drug design[1].

Baseline Scaffold for Novel Antibiotic Synthesis

Because it lacks the nitrotyrosine modification of the B-series and the glycosylation of the C-series, Arylomycin A2 provides an unmodified core macrocycle. Medicinal chemistry groups procure this compound as a clean starting material or reference baseline to synthesize derivatives with optimized lipopeptide tails (e.g., C16 variants), aiming to overcome natural resistance mutations or improve membrane penetration without confounding electronic effects [2].

Positive Control in Outer Membrane Permeability Assays

Arylomycin A2 possesses high target affinity but poor intrinsic outer membrane penetration in Gram-negative bacteria. Consequently, it is an ideal functional readout molecule for assays screening outer membrane permeabilizers (such as polymyxin derivatives). A shift in Arylomycin A2's MIC provides direct, quantitative confirmation of successful membrane disruption [3].

Reference Standard for SPase I Inhibitor Screening

With a highly quantified IC50 of 1 μM against E. coli SPase I, Arylomycin A2 is the gold-standard positive control for biochemical assays targeting type I signal peptidases. Assay developers use it to validate high-throughput screening (HTS) platforms and benchmark the potency of novel, non-covalent SPase I inhibitor candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SPase I structural biology
Target engagement profile
Co-crystal structure and biochemical endpoint context
S. epidermidis infection model research
Antimicrobial activity and biofilm response
MIC and biofilm endpoint validation
SAR-based antibiotic optimization
Synthetic yield and scaffold access
Analog benchmarking workflow
Resistance and virulence mechanism studies
Mechanism distinct from clinical antibiotics
Sub-MIC virulence endpoint validation

XLogP3

3.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

824.43200675 Da

Monoisotopic Mass

824.43200675 Da

Heavy Atom Count

59

Wikipedia

Arylomycin_A2

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